4-(2-Chloroacetamido)-3-nitrobenzoic acid
Overview
Description
4-(2-Chloroacetamido)-3-nitrobenzoic acid is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of benzoic acid and is characterized by the presence of a chloroacetamido group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetamido)-3-nitrobenzoic acid typically involves the following steps:
Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobenzoic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroacetamido)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The chloroacetamido group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the chloroacetamido group.
Major Products Formed
Reduction: Reduction of the nitro group yields 4-(2-Chloroacetamido)-3-aminobenzoic acid.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Hydrolysis: Hydrolysis results in the formation of 3-nitrobenzoic acid and chloroacetamide.
Scientific Research Applications
4-(2-Chloroacetamido)-3-nitrobenzoic acid has several applications in scientific research:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Environmental Science: Derivatives of this compound are studied for their potential use in water treatment technologies.
Chemical Synthesis: It serves as a key intermediate in the synthesis of heterocyclic compounds such as thiazoles, pyrazoles, and oxazoles.
Biological Chemistry: It is explored for developing novel fluorescence probes for detecting reactive oxygen species.
Renewable Energy: It is investigated for its role in the synthesis of organic dyes for dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetamido)-3-nitrobenzoic acid depends on its specific application. For instance, in pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The chloroacetamido group can interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroacetamido)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzoic acid: Lacks the chloroacetamido group, limiting its applications in pharmaceutical synthesis.
4-Aminobenzoic acid: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
4-(2-Chloroacetamido)-3-nitrobenzoic acid is unique due to the presence of both the chloroacetamido and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
4-[(2-chloroacetyl)amino]-3-nitrobenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O5/c10-4-8(13)11-6-2-1-5(9(14)15)3-7(6)12(16)17/h1-3H,4H2,(H,11,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJBLHADASRVHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.